Cas no 41995-04-4 (4-Chloro-2-nitro-benzoyl Chloride)

4-Chloro-2-nitro-benzoyl Chloride structure
41995-04-4 structure
商品名:4-Chloro-2-nitro-benzoyl Chloride
CAS番号:41995-04-4
MF:C7H3Cl2NO3
メガワット:220.01000
CID:2636556
PubChem ID:10867784

4-Chloro-2-nitro-benzoyl Chloride 化学的及び物理的性質

名前と識別子

    • 4-chloro-2-nitrobenzoyl chloride
    • 2-nitro-4-chlorobenzoic acid chloride
    • 2-Nitro-4-chlorobenzoyl chloride
    • 4-Chlor-2-nitro-benzoylchlorid
    • 4-chloro-2-nitrobenzoic acid chloride
    • 4-chloro-2-nitro-benzoyl chloride
    • Benzoyl chloride,4-chloro-2-nitro
    • SCHEMBL2204732
    • Benzoyl chloride, 4-chloro-2-nitro-
    • DTXSID10446470
    • MMJYSVRCFSCVCI-UHFFFAOYSA-N
    • 4-chloro-2-nitro-benzoyl Chloride
    • 41995-04-4
    • D87011
    • AKOS009270835
    • DTXCID10397291
    • DB-113223
    • 4-Chloro-2-nitro-benzoyl Chloride
    • インチ: InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H
    • InChIKey: MMJYSVRCFSCVCI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 218.94900
  • どういたいしつりょう: 218.9489983Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 62.89000
  • LogP: 3.15040

4-Chloro-2-nitro-benzoyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B208473-50mg
4-Chloro-2-nitro-benzoyl Chloride
41995-04-4
50mg
$ 135.00 2022-06-07
Alichem
A013026728-500mg
4-Chloro-2-nitrobenzoyl chloride
41995-04-4 97%
500mg
$798.70 2023-09-01
Alichem
A013026728-1g
4-Chloro-2-nitrobenzoyl chloride
41995-04-4 97%
1g
$1519.80 2023-09-01
TRC
B208473-10mg
4-Chloro-2-nitro-benzoyl Chloride
41995-04-4
10mg
$ 50.00 2022-06-07
Alichem
A013026728-250mg
4-Chloro-2-nitrobenzoyl chloride
41995-04-4 97%
250mg
$489.60 2023-09-01
TRC
B208473-100mg
4-Chloro-2-nitro-benzoyl Chloride
41995-04-4
100mg
$ 230.00 2022-06-07

4-Chloro-2-nitro-benzoyl Chloride 関連文献

4-Chloro-2-nitro-benzoyl Chlorideに関する追加情報

Introduction to 4-chloro-2-nitrobenzoyl chloride (CAS No. 41995-04-4)

4-chloro-2-nitrobenzoyl chloride, with the chemical formula C₇H₃Cl₂NO₄, is a highly versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound is characterized by its reactive chloro and nitro functional groups, which make it a valuable building block for the synthesis of various bioactive molecules. Its unique structural features have garnered significant attention in recent years, particularly in the development of novel therapeutic agents and agrochemicals.

The CAS no. 41995-04-4 of this compound provides a unique identifier, ensuring precise classification and communication within the scientific community. The presence of both chloro and nitro substituents on the benzene ring imparts distinct reactivity, enabling diverse chemical transformations. These include nucleophilic aromatic substitution, condensation reactions, and coupling processes, which are fundamental in constructing complex molecular architectures.

In recent years, 4-chloro-2-nitrobenzoyl chloride has been extensively studied for its applications in medicinal chemistry. One of the most notable areas of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The nitro group can be reduced to an amine, which can then be further functionalized to produce pharmacophores with enhanced biological activity. This transformation has been explored in several recent publications, demonstrating the compound's potential in drug discovery.

Additionally, the chloro group in 4-chloro-2-nitrobenzoyl chloride facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. Recent studies have highlighted its utility in generating complex heterocyclic scaffolds, which are crucial for developing new therapeutic entities.

The compound's reactivity also makes it a valuable tool in material science. For instance, it has been employed in the synthesis of advanced polymers and coatings due to its ability to undergo controlled polymerization reactions. The nitro group can act as a monomer unit or a cross-linking agent, depending on the desired application. This versatility has led to innovative approaches in creating high-performance materials with tailored properties.

From a synthetic chemistry perspective, 4-chloro-2-nitrobenzoyl chloride offers an efficient route to various derivatives through selective functionalization. The chloro group can be displaced by nucleophiles under mild conditions, while the nitro group can be reduced or converted into other functional groups such as hydroxyl or amine derivatives. This flexibility has been exploited in multi-step syntheses of complex natural products and artificial molecules.

In the realm of agrochemicals, 4-chloro-2-nitrobenzoyl chloride serves as a key intermediate in the production of herbicides and fungicides. Its structural motif is frequently incorporated into molecules designed to interact with biological targets in plants, offering novel modes of action against resistant strains. Recent research has demonstrated its role in developing next-generation crop protection agents that are more environmentally sustainable.

The compound's stability under various reaction conditions also contributes to its widespread use. It remains inert under neutral and basic conditions but reacts readily with strong nucleophiles and reducing agents. This predictable behavior ensures consistent yields and purity levels during synthetic procedures, making it indispensable in both academic and industrial laboratories.

Furthermore, advancements in green chemistry have prompted investigations into more sustainable methods for synthesizing 4-chloro-2-nitrobenzoyl chloride. Catalytic processes that minimize waste and energy consumption have been explored, aligning with global efforts to reduce the environmental footprint of chemical manufacturing. These innovations not only enhance efficiency but also support compliance with regulatory standards governing chemical production.

The pharmaceutical industry continues to leverage 4-chloro-2-nitrobenzoyl chloride for its role in producing active pharmaceutical ingredients (APIs). Its ability to undergo diverse transformations allows for rapid screening of novel drug candidates across multiple therapeutic areas. From oncology to infectious diseases, this compound has proven indispensable in generating lead compounds that undergo further optimization.

In conclusion,4-chloro-2-nitrobenzoyl chloride (CAS No. 41995-04-4) is a multifaceted intermediate with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features enable a wide range of chemical modifications, making it a cornerstone in modern drug discovery and material innovation. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific and industrial applications worldwide.

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